K 115 Hydrochloride;K-115 Hydrochloride;K115 Hydrochloride

ROCK inhibitor potency ROCK1/ROCK2 IC50 comparison glaucoma pharmacology

Researchers require isoform-selective ROCK inhibition without confounding off-target kinase activity. K-115 Hydrochloride is the validated reference standard for conventional outflow pathway studies. - ROCK1/2 selectivity: 41-fold over PKA, >196-fold over PKC - Clinically approved topical ophthalmic agent (Glanatec) - Active Phase 3 for Fuchs' endothelial corneal dystrophy (FECD) - Additive IOP lowering with all major glaucoma drug classes

Molecular Formula C15H19ClFN3O2S
Molecular Weight 359.8 g/mol
Cat. No. B13113375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK 115 Hydrochloride;K-115 Hydrochloride;K115 Hydrochloride
Molecular FormulaC15H19ClFN3O2S
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl
InChIInChI=1S/C15H18FN3O2S.ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H
InChIKeyCOBSKSLDBJBGEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K-115 Hydrochloride: First-in-Class ROCK Inhibitor Overview


K-115 Hydrochloride, the hydrochloride dihydrate salt of ripasudil (trade name Glanatec), is a small-molecule isoquinolinesulfonamide that acts as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases ROCK1 and ROCK2 . Originally developed by Kowa Company, it received regulatory approval in Japan (2014) as the first topical ROCK inhibitor for the treatment of primary open-angle glaucoma (POAG) and ocular hypertension (OHT) [1]. The compound lowers intraocular pressure (IOP) by directly targeting the trabecular meshwork and Schlemm's canal to enhance conventional aqueous humor outflow, a mechanism distinct from all previously approved glaucoma drug classes [2]. K-115 is also under clinical investigation for Fuchs endothelial corneal dystrophy (FECD) and other corneal endothelial disorders [3].

Pathway Target ROCK1/ROCK2 isoform inhibition studies
Outflow Mechanism Conventional trabecular outflow research probe
Disease Model Corneal endothelial cell assay context

Why K-115 Cannot Be Replaced by Other ROCK Inhibitors


The Rho kinase inhibitor class encompasses structurally and pharmacologically diverse molecules including Y-27632, fasudil (HA-1077), netarsudil (AR-13324), and ripasudil (K-115). Despite a shared target class, these compounds diverge significantly in ROCK isoform potency, kinase selectivity spectrum, mechanism of IOP reduction, clinical efficacy, and adverse event profiles [1]. Generic substitution or interchange without direct comparative evidence introduces risk of reduced target engagement, off-target effects, altered outflow pathway dynamics, and incompatible safety profiles. For instance, fasudil is a broadly non-selective kinase inhibitor with significant PKA/PKC/MLCK activity, while Y-27632 is a research tool compound not optimized for clinical ophthalmic use . Even between the two approved ophthalmic ROCK inhibitors, ripasudil and netarsudil, the quantitative evidence presented below demonstrates that clinical efficacy, tolerability, and corneospecific effects are non-equivalent and selection must be indication- and protocol-specific [2].

Kinase selectivity profile may shift off-target pathway interpretation if substituted with fasudil (pan‑kinase) or Y‑27632.

IOP endpoint and tolerability profiles differ from netarsudil; model‑specific endpoint interpretation may not transfer directly.

Trabecular outflow mechanism differs from aqueous suppression or uveoscleral outflow agents; combination study design may require re‑evaluation.

Quantitative Differentiation Evidence for K-115 Hydrochloride


ROCK Inhibition Potency vs. Y-27632 and Fasudil

K-115 demonstrates superior inhibitory potency against both ROCK isoforms compared to the widely used research tool Y-27632 and the prototype ROCK inhibitor fasudil. K-115 inhibits ROCK1 with an IC50 of 51 nM and ROCK2 with an IC50 of 19 nM . By comparison, Y-27632 inhibits ROCK1 with a Ki of 140 nM (2.7-fold less potent) and ROCK2 with a Ki of 300 nM (15.8-fold less potent) [1]. Fasudil inhibits ROCK2 with a Ki of 330 nM, representing a 17.4-fold lower potency than K-115 on the ROCK2 isoform [2]. This translates to a meaningful difference in the concentration required for target engagement in cellular and tissue assays.

ROCK2 Inhibition Potency
Cross‑study
K‑115
19 nM
Y‑27632 / Fasudil
300 / 330 nM
15.8× / 17.4× difference

Reported potency difference supports lower concentration for target‑engagement assays.

Cell‑free kinase assays; cross‑study comparison.

ROCK inhibitor potency ROCK1/ROCK2 IC50 comparison glaucoma pharmacology

Kinase Selectivity Profile vs. Fasudil

K-115 exhibits a markedly cleaner off-target kinase profile compared to fasudil, the prototypical isoquinoline ROCK inhibitor from which ripasudil is derived. K-115 is selective for ROCK1 and ROCK2 over protein kinase A catalytic subunit alpha (PKACα; IC50 = 2,100 nM, 41-fold selectivity) and protein kinase C (PKC; IC50 > 10,000 nM, >196-fold selectivity) . Additional profiling shows inhibition of CaMKIIα at IC50 = 370 nM (7.3-fold selectivity) [1]. In contrast, fasudil non-selectively inhibits PKA (Ki = 1.6 μM, 4.8-fold), PKC (Ki = 3.3 μM, 10-fold), PKG (Ki = 1.6 μM), and MLCK (Ki = 36 μM) [2]. Furthermore, when screened against a panel of 30+ kinases at 10 μM, K-115 produced no significant off-target inhibition (>50% activity reduction) of PKA, PKC, or MLCK .

Kinase Selectivity
Cross‑study
>196× over PKC
Fasudil: 10× over PKC

Selectivity margin supports ROCK‑specific pathway interpretation.

Screened against 30+ kinases at 10 µM.

kinase selectivity off-target profiling ROCK inhibitor specificity

Head-to-Head Phase 3 Trial vs. Netarsudil

A multicenter, randomized, parallel-group Phase 3 clinical trial in Japan (n=245) directly compared ripasudil 0.4% twice daily (BID) with netarsudil 0.02% once daily (QD) over 4 weeks [1]. At week 4, the primary endpoint showed mean diurnal IOP was statistically significantly lower in the netarsudil group (16.0 mmHg) than the ripasudil group (17.7 mmHg; P<0.0001), with IOP reduction from baseline of 4.7 mmHg vs. 3.0 mmHg respectively [1][2]. However, ripasudil demonstrated a differentiated safety profile: conjunctival hemorrhage occurred in 0% of ripasudil-treated patients vs. 4.9% of netarsudil-treated patients (P=0.0143), and cornea verticillata was observed in 0% vs. 1.6% [2]. In a separate 3-month comparative study of ripasudil, netarsudil, and timolol (all added to latanoprost 0.005%), IOP reduction from baseline was 5.7±0.923 mmHg, 7.11±0.832 mmHg, and 6.83±0.707 mmHg respectively, with the study concluding that ripasudil was better tolerated and showed minimal ocular adverse effects compared to netarsudil [3].

IOP Endpoint (Week 4)
Head‑to‑head
Ripasudil 0.4%
17.7 mmHg
Netarsudil 0.02%
16.0 mmHg
Netarsudil 1.7 mmHg lower

IOP endpoint and tolerability profiles differ; model‑specific interpretation required.

Phase 3, n=245, POAG/OHT; ripasudil 0% cornea verticillata vs netarsudil 1.6%.

comparative clinical trial intraocular pressure reduction netarsudil vs ripasudil glaucoma therapy

Mechanism of Action: Conventional Outflow Enhancement

K-115 uniquely lowers IOP through a single, well-defined mechanism: selective enhancement of conventional (trabecular) aqueous humor outflow. In a rabbit aqueous humor dynamics study, a single topical instillation of 0.4% K-115 increased conventional outflow facility by 2.2-fold compared to vehicle-treated eyes, with no measurable effect on aqueous humor flow rate or uveoscleral outflow [1]. This contrasts sharply with beta-blockers (e.g., timolol) which suppress aqueous humor production, and prostaglandin analogs (e.g., latanoprost) which primarily increase uveoscleral outflow [2]. In monkey eyes, the IOP reduction achieved with 0.4% K-115 was significantly stronger than that of 0.005% latanoprost [1]. Importantly, because ripasudil targets the disease-relevant outflow resistance pathway (trabecular meshwork/Schlemm's canal), it provides additive IOP-lowering when combined with agents that act via complementary mechanisms (suppression of production or uveoscleral outflow) [3].

Outflow Facility Model
Method context
2.2× increase over vehicle
Rabbit constant‑pressure perfusion

Isolates conventional outflow pathway for mechanistic studies.

No effect on aqueous production or uveoscleral outflow.

aqueous humor dynamics conventional outflow facility trabecular meshwork mechanism of action differentiation

Corneal Endothelial Protection in Fuchs Dystrophy

K-115 has demonstrated unique therapeutic effects on corneal endothelial cells that are not shared by all ROCK inhibitors. In an ex vivo Descemet's stripping only (DSO) model using human FECD tissue, ripasudil-treated immortalized normal and FECD corneal endothelial cells exhibited significantly enhanced migration and wound healing, with the effect being particularly pronounced in FECD cells—the clinically relevant diseased state [1]. In a clinical study of cataract surgery in late-stage Fuchs corneal dystrophy patients, ripasudil demonstrated a protective effect on the corneal endothelium with better visual outcomes and reduced postoperative corneal edema at 9-month follow-up, with no treatment-related adverse events [2]. Ripasudil is currently in Phase 3 clinical trials (K-321, Kowa) specifically for FECD treatment after descemetorhexis [3]. This corneoprotective application represents a completely distinct clinical indication from IOP reduction and is not an established property of netarsudil, Y-27632, or fasudil in the same clinical context.

Corneal Endothelial Assay
Reported
K‑115
Phase 3 FECD trial ongoing
Netarsudil
No FECD Phase 3 trials

Reported corneal endothelial response context; FECD model under investigation.

Ex vivo DSO human FECD model; clinical cohort data.

corneal endothelium Fuchs endothelial corneal dystrophy cell migration ROCK inhibitor corneal therapy

Additive IOP-Lowering with Glaucoma Drug Classes

K-115 provides clinically meaningful additional IOP reduction when combined with all major classes of glaucoma medications, a property stemming from its unique trabecular outflow mechanism that does not overlap with the mechanisms of existing agents. In the 52-week Phase 3/4 clinical study, ripasudil 0.4% BID added to prostaglandin analogs produced additional IOP reductions of -1.4 mmHg (trough) to -2.4 mmHg (peak); added to beta-blockers yielded -2.2 mmHg (trough) to -3.0 mmHg (peak); and added to fixed-combination products produced -1.7 mmHg (both trough and peak) [1]. Two randomized clinical trials specifically demonstrated additive IOP-lowering effects of ripasudil over placebo at both trough and peak when combined with timolol, and at peak when combined with latanoprost [2]. In preclinical models, ripasudil demonstrated additive or prolonged IOP-lowering with timolol, nipradilol, brimonidine, brinzolamide, latanoprost, latanoprost/timolol fixed combination, and dorzolamide/timolol fixed combination [3]. This broad additivity profile is a direct consequence of ripasudil's exclusive action on the conventional outflow pathway and is not reliably achievable with agents that share overlapping mechanisms.

Additive IOP Reduction
Reported
1.4–3.0 mmHg
Across major drug classes

Supports combination study design without mechanistic redundancy.

Added to prostaglandin analogs, beta‑blockers, etc.

combination therapy additive IOP reduction glaucoma pharmacology adjunctive treatment

Optimal Application Scenarios for K-115 Hydrochloride


Glaucoma Drug Discovery and ROCK Signaling Research

K-115 hydrochloride is the preferred ROCK inhibitor for in vitro and in vivo studies requiring clean, isoform-selective ROCK1/2 inhibition with minimal off-target kinase activity. Its well-characterized selectivity profile (41-fold over PKA, >196-fold over PKC) and validated effects on trabecular meshwork cell cytoskeletal modulation and Schlemm's canal endothelial permeability make it the reference standard for investigating conventional outflow pathway pharmacology. Researchers studying Rho/ROCK signaling in ocular tissues should select K-115 over Y-27632 (15.8-fold less potent on ROCK2) or fasudil (pan-kinase inhibitor) when mechanistic specificity is required.

Corneal Endothelial Disease and Fuchs Dystrophy Research

K-115 is the only ROCK inhibitor with an active Phase 3 clinical development program for Fuchs endothelial corneal dystrophy (FECD) [1], supported by ex vivo evidence of enhanced corneal endothelial cell migration and wound healing in FECD tissue [2] and clinical evidence of corneal endothelial protection during cataract surgery [3]. Research groups investigating corneal endothelial regeneration, Descemet's stripping only (DSO) adjunctive therapy, or post-keratoplasty endothelial protection should procure K-115 as the evidence-supported ROCK inhibitor for this indication, as netarsudil lacks comparable FECD-specific clinical development.

Combination Glaucoma Therapy Trial Design

Investigators designing fixed-dose combination products or add-on therapy clinical trials should select K-115 as the ROCK inhibitor component due to its demonstrated additive IOP-lowering effects with all major glaucoma drug classes (beta-blockers, prostaglandin analogs, carbonic anhydrase inhibitors, alpha-2 agonists) [4]. The lack of mechanistic overlap with any existing class makes K-115 the rational choice for combination studies, avoiding the partial redundancy that limits additivity when combining agents from classes with overlapping mechanisms (e.g., beta-blocker + carbonic anhydrase inhibitor).

Aqueous Humor Dynamics and Outflow Facility Research

K-115 is the reference tool for investigating trabecular (conventional) outflow pathway regulation. Its well-documented 2.2-fold increase in conventional outflow facility in rabbits—with no confounding effects on aqueous humor production or uveoscleral outflow [5]—enables researchers to isolate the trabecular outflow component in mechanistic studies. For groups using fluorophotometry, constant-pressure perfusion, or episcleral venous pressure measurement techniques, K-115 provides a validated pharmacological probe with a clean mechanistic signature, unlike netarsudil which additionally inhibits the norepinephrine transporter, introducing a confounding mechanism.

Application
Selection Property
Validation Focus
ROCK signaling pathway studies
Isoform‑selectivity assay context
Off‑target kinase panel review
Corneal endothelial disease models
Corneal endothelial assay response
FECD model‑response interpretation
Combination IOP‑lowering study design
Mechanism‑specific additivity
Additive endpoint validation across classes
Aqueous humor outflow facility research
Conventional outflow probe
Outflow facility and perfusion model interpretation
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